[1-(4-Methylbenzyl)-1H-1,2,3-triazol-4-yl]methanol

Physicochemical Characterization Crystallization Solid-Phase Handling

[1-(4-Methylbenzyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 952183-26-5), also named 4-(Hydroxymethyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole, is a 1,4-disubstituted-1H-1,2,3-triazole bearing a primary hydroxymethyl group at the C-4 position and a 4-methylbenzyl substituent at N-1. Its molecular formula is C₁₁H₁₃N₃O (MW: 203.24 g/mol), with an experimentally determined melting point of 85–87 °C, a predicted density of 1.20 ± 0.1 g/cm³, and a predicted boiling point of 413.2 ± 47.0 °C.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 952183-26-5
Cat. No. B1371797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-Methylbenzyl)-1H-1,2,3-triazol-4-yl]methanol
CAS952183-26-5
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C=C(N=N2)CO
InChIInChI=1S/C11H13N3O/c1-9-2-4-10(5-3-9)6-14-7-11(8-15)12-13-14/h2-5,7,15H,6,8H2,1H3
InChIKeyQNQUPMPWGKBDNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(4-Methylbenzyl)-1H-1,2,3-triazol-4-yl]methanol CAS 952183-26-5: Building Block Identity, Physicochemical Profile, and Procurement-Relevant Specifications


[1-(4-Methylbenzyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 952183-26-5), also named 4-(Hydroxymethyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole, is a 1,4-disubstituted-1H-1,2,3-triazole bearing a primary hydroxymethyl group at the C-4 position and a 4-methylbenzyl substituent at N-1 . Its molecular formula is C₁₁H₁₃N₃O (MW: 203.24 g/mol), with an experimentally determined melting point of 85–87 °C, a predicted density of 1.20 ± 0.1 g/cm³, and a predicted boiling point of 413.2 ± 47.0 °C . The compound is classified as an irritant and is supplied at ≥95% purity under MDL number MFCD09607911 . It functions primarily as a synthetic building block whose 4-methylbenzyl substituent differentiates it from the simpler (1-benzyl-1H-1,2,3-triazol-4-yl)methanol analog, with implications for downstream conjugate potency, solubility, and crystallinity [1].

Why [1-(4-Methylbenzyl)-1H-1,2,3-triazol-4-yl]methanol Cannot Be Interchanged with Generic Triazole-Methanol Building Blocks


The 4-methyl substituent on the N-1 benzyl ring is not an inert structural decoration; it directly impacts the compound's physicochemical properties and the biological performance of its downstream conjugates. The target compound exhibits a melting point approximately 11–13 °C higher than the unsubstituted (1-benzyl-1H-1,2,3-triazol-4-yl)methanol analog (85–87 °C vs. 74–76 °C), reflecting altered crystal packing that affects purification and formulation workflows . In CuAAC click chemistry, 4-methylbenzyl azide delivers yields (86%) that are distinct from both the unsubstituted benzyl analog (89%) and fluoro-substituted variants (81–83%), indicating that the electronic character of the para-substituent modulates cycloaddition efficiency [1]. Most critically, when the 4-methylbenzyl-triazole scaffold is elaborated into bioactive molecules—such as the AChE inhibitor N-((1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methyl)-5-(p-tolyl)isoxazole-3-carboxamide (5m)—the resulting conjugate achieves potency 12-fold greater than the clinical reference drug rivastigmine, an enhancement that is inseparable from the specific 4-methylbenzyl substitution pattern [2]. Generic substitution with an unsubstituted benzyl or a different para-substituted analog would therefore alter yield, physicochemical handling, and conjugate bioactivity in ways that are quantitatively unpredictable without re-optimization.

Quantitative Differentiation Evidence for [1-(4-Methylbenzyl)-1H-1,2,3-triazol-4-yl]methanol Versus Closest Analogs


Melting Point Elevation Relative to the Unsubstituted Benzyl Analog Enables Differential Crystallization-Based Purification

The target compound, [1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 952183-26-5), exhibits a melting point of 85–87 °C, which is approximately 11–13 °C higher than that of its closest structural analog, (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (CAS 28798-81-4), which melts at 74–76 °C . Both compounds share the same 1,4-disubstituted triazole core and a primary hydroxymethyl group at C-4; the sole structural difference is the presence of a para-methyl group on the N-1 benzyl ring in the target compound. This para-methyl substitution increases molecular weight by 14 Da (203.24 vs. 189.21 g/mol) and raises the melting point into a range that facilitates recrystallization from common organic solvents at ambient temperatures, whereas the unsubstituted analog requires chilled conditions to achieve comparable solid recovery .

Physicochemical Characterization Crystallization Solid-Phase Handling

CuAAC Click Chemistry Yield Comparison: 4-Methylbenzyl Azide vs. Benzyl and Fluoro-Substituted Benzyl Azides

In the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of prop-2-ynyl diphenylphosphinate with various benzyl azides under optimized conditions (3 mol% CuSO₄·5H₂O, 5 mol% sodium ascorbate, 60 °C, 10 min), 4-methylbenzyl azide (9b) afforded [1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]methyl diphenylphosphinate (13b) in 86% isolated yield [1]. Under identical conditions, the unsubstituted benzyl azide (9a) gave the corresponding product 13a in 89% yield, while 2-fluorobenzyl, 3-fluorobenzyl, and 4-fluorobenzyl azides (9c–e) produced yields of 81–83% [1]. The 4-(trifluoromethyl)benzyl azide (9f) gave 88%, octyl azide (9g) gave 89%, and the sterically hindered cyclohexyl azide (9i) gave only 62% [1]. The 86% yield positions the 4-methylbenzyl derivative as a competent but not maximal-yielding substrate; however, the resulting phosphinate product 13b is obtained as white crystals with a sharp melting point of 119–121 °C, indicating high crystallinity suitable for further derivatization [1].

Click Chemistry CuAAC Cycloaddition Triazolylmethyl Phosphinate Synthesis

Derivative 5m Demonstrates 12-Fold Superior AChE Inhibition Potency vs. Rivastigmine, Attributable to the 4-Methylbenzyl-Triazole Scaffold

In a systematic study of 1,2,3-triazole-isoxazole hybrid acetylcholinesterase (AChE) inhibitors, the derivative N-((1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methyl)-5-(p-tolyl)isoxazole-3-carboxamide (compound 5m), which is synthesized directly from the target compound as the key hydroxymethyl-bearing precursor, was identified as the most potent inhibitor in the series, exhibiting 12-fold greater potency than the FDA-approved reference drug rivastigmine [1]. Molecular docking revealed that compound 5m simultaneously engages both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE, a dual-site binding mode that rivastigmine does not achieve [1]. While the reported data are for the fully elaborated conjugate rather than the free hydroxymethyl building block, the 4-methylbenzyl-triazole substructure is an essential pharmacophoric element: analogs in the same series bearing different N-1 substituents showed substantially weaker inhibition [1].

Acetylcholinesterase Inhibition Alzheimer's Disease Triazole-Isoxazole Hybrids

BindingDB Affinity Data for Chromenyloxyacetate Derivative 8g Reveals Moderate AChE and Carboxylic Ester Hydrolase Inhibition

The conjugate (1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methyl 2-(2-oxo-2H-chromen-4-yloxy)acetate (compound 8g, BDBM167921), derived from the target compound via esterification of the primary hydroxymethyl group, was evaluated against two enzyme targets and deposited in BindingDB [1]. Against acetylcholinesterase (Electric eel) at pH 8.0, compound 8g exhibited an IC50 of 90,000 nM (90 μM) [1]. Against carboxylic ester hydrolase (Horse) under the same pH conditions, it showed an IC50 of 50,000 nM (50 μM) [1]. These moderate affinities establish baseline SAR for the 4-methylbenzyl-triazole-hydroxymethyl chemotype and contrast sharply with the nanomolar-range potency achievable when the scaffold is elaborated into optimized conjugates such as compound 5m or GLS1 Inhibitor-3 . The data illustrate that the free hydroxymethyl building block itself is not a potent bioactive entity; its procurement value lies in its role as a versatile synthetic intermediate [1].

Enzyme Inhibition Binding Affinity Structure-Activity Relationship

Functional Group Orthogonality: Hydroxymethyl vs. Carboxylic Acid at the Triazole C-4 Position Determines Downstream Synthetic Versatility

The target compound (CAS 952183-26-5) bears a primary hydroxymethyl group (-CH₂OH) at the triazole C-4 position, whereas its direct oxidized analog, 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 931703-68-3), bears a carboxyl group (-COOH) . The hydroxymethyl functionality enables a distinct set of downstream transformations not accessible from the carboxylic acid: direct phosphorylation to triazolylmethyl phosphinates and phosphates (as demonstrated in the synthesis of 13b and 14b) [1]; esterification with diverse carboxylic acids to generate ester-linked conjugates (e.g., chromenyloxyacetate 8g) [2]; and oxidation to the corresponding aldehyde for reductive amination or Grignard addition . The carboxylic acid analog, by contrast, is primarily suited for amide bond formation via carboxamide conjugation . This functional group orthogonality means that the two compounds are not interchangeable in synthetic routes; selection between them must be dictated by the desired downstream linkage chemistry [1].

Synthetic Intermediate Functional Group Interconversion Building Block Selection

Recommended Research and Industrial Application Scenarios for [1-(4-Methylbenzyl)-1H-1,2,3-triazol-4-yl]methanol Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Dual-Site Acetylcholinesterase Inhibitors for Alzheimer's Disease Research

The target compound is the direct synthetic precursor to the 1,2,3-triazole-isoxazole hybrid series, within which compound 5m (N-((1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methyl)-5-(p-tolyl)isoxazole-3-carboxamide) demonstrated 12-fold greater AChE inhibitory potency than rivastigmine and engaged both the CAS and PAS of AChE in molecular docking studies [1]. Medicinal chemistry teams pursuing dual-site AChE inhibitors should select this building block specifically because the 4-methylbenzyl substituent is a critical determinant of the dual-site binding mode; substitution with an unsubstituted benzyl or different para-substituted benzyl analog would alter the binding geometry at the PAS, potentially abolishing the dual-site mechanism that underlies the 12-fold potency gain [1].

Chemical Biology: Construction of Triazole-Containing PROTACs and Bifunctional Degraders via Hydroxymethyl-Directed Conjugation

The primary hydroxymethyl group at the triazole C-4 position provides a chemically orthogonal handle for esterification and etherification reactions, enabling the attachment of E3 ligase-recruiting moieties without interference at the N-1 position [1]. The 4-methylbenzyl group contributes hydrophobicity and conformational rigidity that can favorably influence the ternary complex formation kinetics in PROTAC design [1]. This compound should be prioritized over the corresponding carboxylic acid building block (CAS 931703-68-3) when the synthetic route requires ester or ether linkages rather than amide bonds [2].

Synthetic Methodology Development: Optimization of CuAAC and Metal-Free Click Reaction Conditions Using a Benchmarked Benzyl Azide Substrate

4-Methylbenzyl azide, the immediate precursor to the target compound, has been employed as a benchmark substrate in both CuAAC chemistry—where it afforded 86% yield of triazolylmethyl phosphinate 13b under optimized conditions (3 mol% CuSO₄·5H₂O, 5 mol% sodium ascorbate, 60 °C, 10 min) [1]—and in metal-free 8-hydroxyquinoline-catalyzed click chemistry, where it successfully formed triazole products (9a–9c) under copper-free conditions . Researchers developing new click catalysts or optimizing reaction parameters can use this well-characterized azide-alkyne pair as a standardized substrate set, with the 86% CuAAC yield serving as a performance baseline against which new catalytic systems can be quantitatively compared [1].

Fragment-Based Drug Discovery: Use as a Privileged Fragment for Kinase and Glutaminase Inhibitor Lead Generation

The 1-(4-methylbenzyl)-1H-1,2,3-triazole scaffold appears in multiple bioactive compounds with sub-micromolar target engagement, including GLS1 Inhibitor-3 (IC50 = 27.98 nM against GLS1) [1] and the chromenyloxyacetate derivative 8g (IC50 = 50–90 μM against AChE and carboxylic ester hydrolase) . In fragment-based drug discovery (FBDD) campaigns, the target compound serves as a privileged fragment that can be rapidly elaborated via the hydroxymethyl handle into diverse conjugate libraries for screening against kinase, glutaminase, and cholinesterase targets. Its demonstrated incorporation into high-potency leads (nanomolar-range GLS1 inhibition) validates the scaffold's suitability for fragment-to-lead optimization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1-(4-Methylbenzyl)-1H-1,2,3-triazol-4-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.